molecular formula C22H23N3O3S4 B11644547 [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone

Cat. No.: B11644547
M. Wt: 505.7 g/mol
InChI Key: IELFTDAUVWZOGE-UHFFFAOYSA-N
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Description

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an imidazolidinone moiety, and various sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methylsulfanyl groups. The imidazolidinone moiety is then synthesized and attached to the thiazole ring. The final step involves the sulfonylation of the compound to introduce the 4-methylphenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to alter the oxidation state of the sulfur atoms.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure and reactivity may lead to the development of new drugs with improved efficacy and reduced side effects. Studies are ongoing to determine its pharmacokinetics, toxicity, and therapeutic index.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone involves its interaction with specific molecular targets. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell division and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-chlorophenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone
  • [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-fluorophenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone
  • [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-bromophenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone

Uniqueness

The uniqueness of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications. Its potential bioactivity also sets it apart from similar compounds, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H23N3O3S4

Molecular Weight

505.7 g/mol

IUPAC Name

[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]methanone

InChI

InChI=1S/C22H23N3O3S4/c1-15-9-11-17(12-10-15)32(27,28)25-14-13-24(20(25)16-7-5-4-6-8-16)21(26)18-19(29-2)23-31-22(18)30-3/h4-12,20H,13-14H2,1-3H3

InChI Key

IELFTDAUVWZOGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)C4=C(SN=C4SC)SC

Origin of Product

United States

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